5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a fluoropyrimidine nucleoside analog. This compound is known for its significant role in biochemical and pharmacological research, particularly in the study of nucleic acid metabolism and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves the fluorination of uridine derivatives. One common method includes the reaction of uridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted pyrimidine analogs .
Scientific Research Applications
5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a model compound in the study of nucleoside analogs and their chemical properties.
Biology: Employed in the investigation of nucleic acid metabolism and enzyme interactions.
Medicine: Utilized in cancer research for its cytotoxic effects on cancer cells, particularly in the study of RNA synthesis inhibition.
Industry: Applied in the development of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into RNA, leading to the inhibition of RNA synthesis and processing. This compound targets enzymes such as uridine phosphorylase, disrupting nucleic acid metabolism and inducing cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another fluoropyrimidine analog used in cancer treatment.
5-Fluorocytosine: A fluorinated cytosine analog with antifungal properties.
5-Fluorodeoxyuridine: A deoxyribonucleoside analog used in cancer research.
Uniqueness
5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific structure, which allows it to be incorporated into RNA, leading to selective inhibition of RNA synthesis. This property makes it particularly valuable in cancer research and treatment .
Properties
Molecular Formula |
C10H13FN2O6 |
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Molecular Weight |
276.22 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1 |
InChI Key |
LOAIYNPYHNWHGS-JVZYCSMKSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |
Origin of Product |
United States |
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